4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
Description
Propriétés
IUPAC Name |
4-piperazin-1-yl-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-2-15-17(5-1)11-8-10(13-9-14-11)16-6-3-12-4-7-16/h1-2,5,8-9,12H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRBYXCNADDQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine mechanism of action
Topic: Mechanism of Action: 4-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine Scaffold Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The molecule This compound represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to interact with multiple distinct biological targets depending on its specific conformational and substitution context. It serves as a core structural motif for two primary classes of therapeutics: Type I ATP-competitive Kinase Inhibitors (oncology/inflammation) and Serotonergic GPCR Ligands (CNS disorders).
This guide dissects the mechanism of action (MoA) of this scaffold, detailing its dual-pharmacophore nature.[1] We analyze the structural basis of its binding to the ATP-binding pocket of protein kinases (e.g., BRAF, CDK, JNK) and the orthosteric site of 5-HT1A receptors.
Chemical Biology & Structural Basis
The molecule is composed of three distinct functional units, each contributing to its pharmacodynamic profile:
| Functional Unit | Structural Role | Key Interaction |
| Pyrimidine Core | Central Scaffold | Acts as a spacer and provides aromatic |
| Pyrazol-1-yl (C6) | Hinge Binder / Head Group | Mimics the adenine ring of ATP. The nitrogen atoms often form hydrogen bonds with the kinase hinge region. |
| Piperazin-1-yl (C4) | Solvent Tail / Basic Center | Provides solubility and a protonatable nitrogen (secondary amine) for ionic bonding (e.g., with Asp3.32 in GPCRs). |
The "Privileged" Nature of the Scaffold
This specific arrangement—a pyrimidine ring substituted at the 4- and 6-positions with nitrogenous heterocycles—is a hallmark of Fragment-Based Drug Discovery (FBDD) . It is designed to maximize "ligand efficiency" by presenting key hydrogen bond donors/acceptors in a low-molecular-weight framework (<250 Da).
Mechanism of Action A: Kinase Inhibition[2]
In the context of oncology and inflammation, this scaffold functions primarily as an ATP-competitive inhibitor .
Binding Mode (The "Hinge" Interaction)
The 4-(piperazin-1-yl)-6-(pyrazol-1-yl)pyrimidine motif binds to the ATP-binding cleft of kinases (e.g., Aurora Kinases , JAKs , CDKs , BRAF ).
-
Hinge Region: The pyrimidine N1 and the pyrazole N2 (or exocyclic amino groups in derivatives) form a bidentate hydrogen bond network with the backbone amide/carbonyl of the kinase hinge region (e.g., Glu/Leu residues).
-
Gatekeeper Residue: The molecule is often positioned adjacent to the "gatekeeper" residue (e.g., Thr or Met). The size of the substituents on the pyrazole ring determines selectivity for specific kinases.
-
Solvent Front: The piperazine ring projects towards the solvent-exposed region, often interacting with surface residues (e.g., Asp/Glu) via electrostatic interactions, improving potency and solubility.
Downstream Signaling Effects
Inhibition of the target kinase prevents the transfer of the
-
In BRAF/MEK Context: Blocks the phosphorylation of MEK, halting the MAPK/ERK pathway , leading to G1 cell cycle arrest and apoptosis in tumor cells.
-
In CDK Context: Prevents the phosphorylation of Retinoblastoma protein (Rb), blocking the G1
S phase transition.
Mechanism of Action B: GPCR Modulation (5-HT1A)
In the context of CNS drug discovery, the 1-(2-pyrimidinyl)piperazine (1-PP) fragment embedded in this molecule is a classic pharmacophore for the 5-HT1A receptor .
Orthosteric Binding
-
Ionic Lock: The protonated secondary amine of the piperazine ring forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue in Transmembrane Helix 3 (TM3) of the GPCR.
-
Aromatic Cluster: The pyrimidine-pyrazole system engages in T-shaped or parallel
-stacking interactions with aromatic residues (e.g., Trp/Phe) in TM6 and TM7.
Functional Outcome
Depending on the specific orientation and substitutions, this scaffold can act as a partial agonist (like buspirone) or an antagonist .
-
Agonism: Stabilizes the active conformation of the receptor, promoting
protein coupling, inhibition of Adenylyl Cyclase, and reduction of cAMP levels.
Visualization: Dual-Mechanism Pathways
The following diagram illustrates the two distinct signaling pathways modulated by this scaffold.
Caption: Dual-mechanism pathway showing ATP-competitive kinase inhibition (top) and 5-HT1A GPCR modulation (bottom).
Experimental Validation Protocols
To validate the specific mechanism of action for a derivative of this scaffold, the following self-validating workflows are recommended.
Kinase Selectivity Profiling (ADP-Glo / LanthaScreen)
Objective: Determine the IC50 against a panel of kinases.
-
Preparation: Dissolve compound in 100% DMSO. Prepare serial dilutions (e.g., 10 µM to 0.1 nM).
-
Incubation: Incubate compound with recombinant kinase (e.g., BRAF V600E) and substrate.
-
Reaction Start: Add ATP (at
concentration). -
Detection: Add ADP-Glo reagent to convert ADP to ATP, then Luciferase/Luciferin.
-
Readout: Measure luminescence. A decrease in signal correlates with kinase inhibition.
-
Control: Staurosporine (pan-kinase inhibitor).
-
GPCR Radioligand Binding Assay
Objective: Confirm binding affinity (
-
Membrane Prep: Use CHO cells overexpressing human 5-HT1A.
-
Ligand: Use
-8-OH-DPAT (agonist) or -WAY-100635 (antagonist). -
Competition: Incubate membranes with radioligand and varying concentrations of the test compound.
-
Filtration: Harvest membranes on glass fiber filters; wash to remove unbound ligand.
-
Analysis: Measure radioactivity. Calculate
using the Cheng-Prusoff equation.
Quantitative Data Summary (Representative)
The following table summarizes the typical activity profile of this scaffold class based on literature precedents for pyrimidine-pyrazole hybrids.
| Target Class | Specific Target | Activity Type | Typical IC50 / Ki | Mechanism Note |
| Kinase | BRAF V600E | Inhibitor | 10 - 500 nM | Hinge binder; blocks ERK signaling. |
| Kinase | CDK2 / Cyclin A | Inhibitor | 50 - 1000 nM | Induces G1/S arrest. |
| Kinase | JNK1/2/3 | Inhibitor | 0.5 - 2.0 µM | Anti-inflammatory potential. |
| GPCR | 5-HT1A | Partial Agonist | 10 - 100 nM | Depends on piperazine N-protonation. |
References
-
Abdel-Maksoud, H. T., et al. (2021). "Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK kinases."[2][3] BMC Chemistry.[2] Link
-
Iorkula, M., et al. (2023). "Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications." International Journal of Pharmaceutical Sciences. Link
-
Foloppe, N., et al. (2006). "Structure-based design of novel Chk1 inhibitors: insights into hydrogen bonding and hydrophobic interactions." Bioorganic & Medicinal Chemistry. Link
-
Glennon, R. A., et al. (1988). "Binding of arylpiperazines to 5-HT1A serotonin receptors: effects of pyrimidine ring substitution." Journal of Medicinal Chemistry. Link
-
Park, H., et al. (2018). "Discovery of pyrimidine-based inhibitors of multiple kinases for the treatment of cancer." Journal of Medicinal Chemistry. Link
Sources
Technical Deep Dive: The 4-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine Scaffold
This guide serves as an authoritative technical resource on the 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine scaffold. This specific pharmacophore represents a "privileged structure" in medicinal chemistry, widely utilized in the design of ATP-competitive kinase inhibitors (particularly for JAK, Aurora, and CDK families).
Domain: Medicinal Chemistry / Kinase Inhibitor Discovery Document Type: Lead Optimization & SAR Guide[1]
Executive Summary: The Pharmacophore Logic
The 4,6-disubstituted pyrimidine core is a canonical "hinge-binding" template.[1] In this specific configuration, the molecule functions as a bi-dentate or tri-dentate ligand designed to occupy the ATP-binding pocket of protein kinases.
-
The Scaffold: Pyrimidine (C4/C6 functionalized).[1][2][3][4]
-
The Anchor (C6-Pyrazole): Acts as a hydrophobic moiety, often engaging the "gatekeeper" residue or deeply buried hydrophobic regions (Back Pocket).
-
The Solubilizer (C4-Piperazine): Projects into the solvent-exposed region.[1] It is critical for modulating physicochemical properties (LogP, solubility) and serves as a handle for "tail" modifications to tune selectivity.
Synthetic Architecture & Protocols
To construct this scaffold, the order of nucleophilic aromatic substitution (
Critical Synthetic Logic (The "Why" behind the "How")
You cannot simply mix reagents.[1]
-
Deactivation Principle: The introduction of an electron-donating amine (piperazine) at position 4 significantly reduces the electrophilicity of the pyrimidine ring, making the subsequent displacement of the second chlorine at position 6 difficult.
-
Nucleophile Hierarchy: The pyrazole anion is a harder nucleophile than the neutral piperazine but requires activation.[1]
-
The Rule: Install the pyrazole first .[1] The electron-withdrawing nature of the pyrazole (via the
nitrogens) maintains sufficient electrophilicity at the C4 position for the subsequent piperazine attack.
Detailed Protocol: Step-by-Step Synthesis
Objective: Synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine (Intermediate A) followed by the target scaffold.[1]
Step 1: Heteroarylation (Installation of Pyrazole)
-
Reagents: 4,6-Dichloropyrimidine (1.0 eq), 1H-Pyrazole (1.05 eq), NaH (60% dispersion, 1.2 eq).
-
Solvent: Anhydrous DMF or THF.[1]
-
Conditions:
to RT, 4 hours.
Workflow:
-
Suspend NaH in anhydrous DMF at
under . -
Dropwise add 1H-pyrazole dissolved in DMF. Stir 30 min to generate the pyrazolyl anion.
-
Add 4,6-dichloropyrimidine slowly (exothermic).
-
Monitor by TLC (Hexane:EtOAc 3:1).[1] The pyrazole acts as a pseudo-halogen, but the remaining C-Cl bond is activated enough for Step 2.
Step 2: Amination (Installation of Piperazine)
-
Reagents: Intermediate A (1.0 eq), Piperazine (anhydrous, 3.0 eq to prevent bis-alkylation), DIPEA (2.0 eq).
-
Solvent: Ethanol or n-Butanol.[1]
-
Conditions: Reflux (
), 6-12 hours.[1]
Workflow:
-
Dissolve Intermediate A in Ethanol.[1]
-
Add Piperazine and DIPEA.[1]
-
Heat to reflux.[1][4] The reaction is driven by the relief of steric strain and the high nucleophilicity of the secondary amine.
-
Purification: Evaporate solvent. The product is basic; purify via Flash Column Chromatography using DCM:MeOH:NH3 (90:9:1) to ensure the free base piperazine is isolated.[1]
Visualization: Synthetic Pathway
Caption: Sequential SNAr strategy prioritizing the electron-deficient intermediate to ensure complete conversion.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is governed by three distinct zones.
Zone 1: The Hinge Binder (Pyrimidine Core)
-
Mechanism: The Pyrimidine N1 acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Met90 in CDK9 or Glu hinge residues in Aurora).
-
Modification: Substitution at C5 (between the piperazine and pyrazole) is chemically challenging but high-value.[1] Introducing a Fluorine or Methyl group at C5 can twist the rings out of coplanarity, improving selectivity by exploiting subtle shape differences in the ATP pocket.
Zone 2: The Hydrophobic Anchor (C6-Pyrazole)[1]
-
Role: Occupies the hydrophobic pocket behind the gatekeeper residue.[1]
-
SAR Insight:
-
Unsubstituted Pyrazole: Good general affinity, lower selectivity.[1]
-
3-Methyl/5-Methyl substitution: Critical for inducing the "DFG-out" conformation in certain kinases (like Aurora A), locking the kinase in an inactive state.
-
Phenyl-fused (Indazole): Increases hydrophobic bulk, often used to target PI3K isoforms (e.g., GDC-0941 analogs).
-
Zone 3: The Solvent Tail (C4-Piperazine)[1]
-
Role: This is the "exit vector."[1] It points towards the solvent and is the primary handle for tuning ADME.[1]
-
SAR Insight:
-
Free NH:[1] High solubility, but rapid clearance and potential for Phase II conjugation.[1]
-
N-Methylation: Improves permeability (Brain penetration for CNS targets).[1]
-
N-Acylation/Sulfonylation: Capping the piperazine with bulky groups (e.g., morpholine-sulfonyl) can create interactions with the ribose-binding pocket residues (e.g., Asp residues), significantly boosting potency (sub-nanomolar range).
-
Data Summary: Substituent Effects
| Position | Substituent | Effect on Potency | Effect on Physicochem (ADME) | Target Context |
| C6 | 1H-Pyrazole | Baseline | Moderate LogP | General Kinase |
| C6 | 3-Methyl-Pyrazole | ++ (Steric lock) | No change | Aurora/JAK |
| C4 | N-H Piperazine | + | High Solubility, Low Permeability | Early Lead |
| C4 | N-Benzyl Piperazine | +++ | Low Solubility, High Lipophilicity | RET/FLT3 |
| C5 | -H | Baseline | Planar conformation | Promiscuous |
| C5 | -F (Fluorine) | ++ | Metabolic Blockade | CDK9 |
Validated Biological Applications
This scaffold is not theoretical; it underpins the activity of several documented inhibitors.[1]
Case Study A: Aurora Kinase Inhibition
Research has demonstrated that the 4,6-pyrimidine scaffold, when substituted with a pyrazole amine (functionally analogous to the pyrazole-1-yl), acts as a potent Aurora A inhibitor. The pyrazole moiety engages the specific hydrophobic pocket created when the activation loop is disordered.[1]
-
Key Reference: The synthesis and SAR of 4,6-disubstituted pyrimidines as Aurora inhibitors demonstrated that the piperazine tail is essential for cellular potency, likely due to lysosomal trapping or improved uptake.
Case Study B: CDK9 and HSF1 Pathway
Compounds containing the 4-(piperazin-1-yl)-6-(pyrazolyl)pyrimidine motif have been identified as dual inhibitors of CDK9 and the HSF1 (Heat Shock Factor 1) stress pathway.[1]
-
Mechanism:[1] CDK9 inhibition prevents the transcription of anti-apoptotic proteins (Mcl-1).[1] The piperazine group in these analogues often carries a hydrophobic cap to reach the G-loop of the kinase.[1]
Visualization: Pharmacophore Binding Mode
Caption: Schematic representation of the scaffold docking into a generic kinase ATP pocket.
References
-
Synthesis of 4,6-disubstituted pyrimidines and Aurora Kinase Inhibition: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.[1] [Link][1]
-
HSF1 and CDK9 Inhibition: Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9.[1][2] PMC / NIH.[1] [Link]
-
PI3K Inhibitor Analogs (GDC-0941 context): The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941). Journal of Medicinal Chemistry.[1][5] [Link]
-
FLT3 Inhibitor Development: 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors.[1][6] Bioorganic & Medicinal Chemistry Letters.[1][4] [Link]
Sources
- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 2. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Identifying Protein Targets of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
This guide provides a comprehensive, technically-focused exploration of methodologies to identify and validate the protein targets of the small molecule 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, also known as CZC-8004. This document is intended for researchers, scientists, and drug development professionals engaged in target deconvolution and mechanism of action studies.
Introduction: The Significance of Target Identification
The compound this compound, identified as the pan-kinase inhibitor CZC-8004, has demonstrated inhibitory activity against key kinases such as EGFR and VEGFR2.[1] While this initial characterization is valuable, a deeper understanding of its full target profile is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and exploring its full therapeutic potential.[2] The pyrimidine and piperazine scaffolds are common in kinase inhibitors, suggesting a broad range of potential targets within the human kinome and beyond.[3][4][5]
This guide will detail a multi-pronged approach, combining computational prediction with robust experimental validation, to comprehensively map the protein interaction landscape of this compound.
Part 1: In Silico Target Prediction - A Computational First Pass
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about potential protein targets. These approaches leverage the known chemical structure of this compound to predict its binding partners.
Kinase-Specific Target Prediction
Given that CZC-8004 is a known kinase inhibitor, a logical first step is to use computational tools specifically designed for kinase target prediction.[6] Platforms like KinasePred utilize machine learning algorithms trained on large datasets of known kinase inhibitors to predict the kinase-inhibitory potential of a novel small molecule.[6] This approach can help to prioritize which kinase families or specific kinases to investigate experimentally.
Proteome-Wide Reverse Screening
To cast a wider net beyond kinases, reverse screening methodologies can be employed. This involves docking the 3D structure of the small molecule against a large library of protein structures.[2][7] Modern tools like HelixFold3 offer an end-to-end approach by simultaneously modeling protein folding and ligand docking, which can improve accuracy.[2]
The general workflow for computational reverse screening is as follows:
Caption: A generalized workflow for in silico reverse screening to predict protein targets.
Part 2: Experimental Target Identification - From Hypothesis to Evidence
While in silico methods are powerful for generating hypotheses, experimental validation is essential to confirm direct physical interactions between the compound and its protein targets within a biological context. The following are robust, field-proven methodologies for target deconvolution.
Affinity-Based Approaches
Affinity-based methods are a cornerstone of target identification.[8] They rely on the specific interaction between the small molecule (bait) and its target proteins (prey).
This technique involves immobilizing a modified version of this compound onto a solid support to "fish" for its binding partners in a cell lysate.[9][10]
Experimental Protocol for AC-MS:
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., a primary amine or a carboxyl group) for immobilization. The linker should be attached at a position that is not critical for target binding.
-
-
Immobilization of the Affinity Probe:
-
Covalently couple the affinity probe to a solid support, such as NHS-activated sepharose beads, via the reactive group on the linker.
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest (e.g., a cancer cell line where the compound shows activity).
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Capture:
-
Incubate the clarified cell lysate with the affinity beads.
-
As a negative control, incubate the lysate with beads that have not been coupled to the compound or have been coupled with an inactive analogue.
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the affinity beads. This can be done by using a high concentration of the free compound to compete for binding, or by changing the pH or salt concentration.
-
Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry (e.g., LC-MS/MS).
-
Caption: The experimental workflow for the DARTS method.
Part 3: Target Validation - Confirming the Hits
The lists of potential targets generated from the screening methods must be validated to confirm direct and functionally relevant interactions.
Biochemical Validation
For each high-confidence protein hit, direct binding and functional modulation should be assessed in a purified system.
-
In Vitro Kinase Assays: If the identified target is a kinase, perform in vitro kinase assays using the purified enzyme, its substrate, and ATP. Measure the ability of this compound to inhibit the kinase activity and determine its IC50 value.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the direct binding affinity (KD) and kinetics of the interaction between the compound and the purified target protein.
Cellular Validation
Confirmation of target engagement within a cellular context is the final and most critical step.
-
Western Blotting: If the identified target is a kinase, treat cells with the compound and use phospho-specific antibodies to assess the phosphorylation status of the kinase's known downstream substrates. A decrease in phosphorylation would indicate target engagement and inhibition in a cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding, providing evidence of target engagement in a physiological setting.
Data Summary and Interpretation
The data from the various computational and experimental approaches should be integrated to build a comprehensive target profile for this compound.
| Method | Type | Information Provided | Strengths | Limitations |
| Kinase-Specific Prediction | Computational | Prioritized list of potential kinase targets | Fast, cost-effective | Limited to kinases, predictive |
| Reverse Screening | Computational | Proteome-wide list of potential targets | Broad scope | Higher rate of false positives |
| AC-MS | Experimental | Identity of binding partners | Identifies direct binders | Requires compound modification |
| DARTS | Experimental | Identity of stabilized proteins | No compound modification needed | May miss some targets |
| In Vitro Assays | Validation | IC50, KD, binding kinetics | Quantitative, confirms direct interaction | Lacks cellular context |
| Cellular Assays | Validation | Target engagement in cells | Physiologically relevant | Can be influenced by off-target effects |
Conclusion
Identifying the protein targets of this compound is a multi-faceted process that requires a synergistic combination of computational prediction and rigorous experimental validation. By employing the strategies outlined in this guide, researchers can move from a compound with known general activity to a well-characterized molecule with a defined set of protein targets. This detailed understanding is paramount for advancing the compound through the drug discovery pipeline, optimizing its therapeutic efficacy, and ensuring its safety.
References
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
-
End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3. arXiv. [Link]
-
What Is Affinity Selection-Mass Spectrometry?. Virscidian. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]
-
Computational docking of small molecules to protein targets for drug discovery. International Journal of Advanced Biochemistry Research. [Link]
-
Affinity Chromatography. Creative Biolabs. [Link]
-
Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. [Link]
-
Predicting small-molecule inhibition of protein complexes. bioRxiv. [Link]
-
Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy. [Link]
-
A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism. eScholarship. [Link]
-
Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed. [Link]
-
A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]
-
Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]
-
Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. [Link]
-
BindingDB BDBM284441 4-(6-(4-(2- methoxybenzyl)piperazin- 1-yl)pyridin-3-yl). BindingDB. [Link]
-
Chemistry-based functional proteomics for drug target deconvolution. Monash University. [Link]
-
Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. mediaTUM. [Link]
-
Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]
-
Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. PubMed. [Link]
-
Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. ResearchGate. [Link]
-
Drug Name 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Synonyms. Therapeutic Target Database. [Link]
-
Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3 [arxiv.org]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 4. neuroquantology.com [neuroquantology.com]
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- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Note: High-Throughput Screening of Pyrazole-Pyrimidine Libraries for Kinase Inhibition
Abstract
This guide details the high-throughput screening (HTS) of pyrazole-pyrimidine small molecule libraries. Pyrazolo[3,4-d]pyrimidines (e.g., PP1, PP2) and pyrazolo[1,5-a]pyrimidines are "privileged scaffolds" that effectively mimic the purine ring of ATP, allowing them to dock into the hinge region of kinase domains. This protocol utilizes a ratiometric TR-FRET assay to minimize false positives caused by compound autofluorescence—a common issue with heterocyclic libraries.
Part 1: Library Design & Chemical Logic
The "Privileged Scaffold" Hypothesis
The pyrazole-pyrimidine core is not a random selection; it is bio-isosteric to the adenine ring of ATP. In HTS campaigns, we prioritize libraries built around this core because they possess the requisite hydrogen bond acceptor/donor motifs to interact with the kinase "hinge" region (e.g., Met341 in c-Src).
Key Structural Features for Screening:
-
C4-Amino Group: Forms a critical H-bond with the kinase backbone.
-
C3-Substituents: Often bulky aromatic groups (e.g., chlorophenyl in PP2) that access the hydrophobic pocket behind the ATP binding site (selectivity filter).
-
N1-Substituents: Control solubility and pharmacokinetic properties.
Diagram 1: Scaffold Logic & ATP Mimicry
The following diagram illustrates how the scaffold mimics ATP and the workflow for library prioritization.
Caption: Structural logic of pyrazole-pyrimidine scaffolds mimicking ATP binding interactions within the kinase active site.
Part 2: Assay Development (The "Trustworthiness" Pillar)
Before screening the full library, the assay must be validated to ensure it can distinguish true inhibitors from noise. We utilize a LanthaScreen™ Eu Kinase Binding Assay format. This involves a Europium-labeled antibody (donor) binding to the kinase, and an Alexa Fluor 647-labeled tracer (acceptor) binding to the ATP pocket. Inhibitors displace the tracer, reducing the FRET signal.
-Factor Optimization
The
- : Standard deviation of positive (inhibited) and negative (DMSO) controls.
- : Mean signal of controls.[2][3]
Requirement:
DMSO Tolerance
Pyrazole-pyrimidines are often lipophilic. The assay must tolerate the DMSO concentration used in the library plates (typically 1-2%).
-
Protocol: Titrate DMSO (0.5% to 5%) in the presence of the tracer and enzyme.
-
Acceptance: Signal stability within ±10% of the 0% DMSO control.
Part 3: Detailed HTS Protocol
Assay Volume: 20 µL (384-well low-volume plates) Detection: TR-FRET (Excitation: 337 nm; Emission: 620 nm & 665 nm)
Reagents
-
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Kinase/Antibody Mix: 5 nM Kinase (e.g., Src) + 2 nM Eu-Anti-Tag Antibody.
-
Tracer Solution: Kinase Tracer 236 (Invitrogen) at
concentration (determined previously, typically 10-50 nM).
Step-by-Step Workflow
Step 1: Compound Dispensing (Acoustic)
Use an acoustic liquid handler (e.g., Echo 550) to transfer compounds from the source plate to the destination assay plate. This non-contact method prevents cross-contamination.
-
Transfer: 20 nL of 10 mM compound stock.
-
Controls:
-
Column 1: DMSO only (Negative Control / 0% Inhibition).
-
Column 2: 10 µM Staurosporine (Positive Control / 100% Inhibition).
-
Step 2: Reagent Addition
-
Dispense: Add 10 µL of Kinase/Antibody Mix to all wells.
-
Dispense: Add 10 µL of Tracer Solution to all wells.
-
Note: Do not pre-incubate kinase and compound before tracer addition in this "binding" format, as we are measuring equilibrium competition.
Step 3: Incubation[4]
-
Seal: Apply an opaque foil seal to protect from light.
-
Time: Incubate for 60 minutes at Room Temperature (20-25°C).
-
Why? Europium cryptates are stable, but the binding equilibrium must be reached.
Step 4: Detection
Read plate on a multimode reader (e.g., PHERAstar or EnVision) utilizing TR-FRET module.
-
Lag Time: 100 µs (to allow short-lived background fluorescence to decay).
-
Integration Time: 200 µs.
Diagram 2: HTS Workflow
Caption: Step-by-step HTS workflow from compound dispensing to data analysis.
Part 4: Data Analysis & Hit Validation
Ratiometric Calculation
Raw fluorescence intensity is prone to errors (well-to-well volume variation). TR-FRET uses a ratio:
Hit Identification
Calculate % Inhibition for each well:
-
Hit Cutoff: Typically
(Statistical 3-sigma rule).
Troubleshooting False Positives (PAINS)
Pyrazole-pyrimidines can occasionally aggregate or fluoresce.
-
Auto-fluorescence Check: Read the plate at the acceptor emission wavelength (665 nm) without excitation at 337 nm (or using a different excitation) to identify compounds that fluoresce natively.
-
Counter-Screen: Test hits in the presence of 0.01% Triton X-100. If potency drops significantly, the compound is likely an aggregator (promiscuous inhibitor) rather than a specific binder.
Summary Table: Typical Assay Parameters
| Parameter | Value / Condition | Reason |
| Plate Format | 384-well Low Volume, White | Minimizes reagent cost; white reflects signal. |
| Kinase Conc. | 5 - 10 nM | Kept low to ensure "tight-binding" limit isn't exceeded. |
| Tracer Conc. | Optimal sensitivity for competitive inhibitors. | |
| DMSO Limit | < 2% | Prevents enzyme denaturation or tracer desorption. |
| Z'-Factor | > 0.6 (Target) | Ensures separation between signal and background. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry. (Discovery of PP1/PP2).
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.
-
Sittampalam, G. S., et al. Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf.
Sources
Analytical Strategies for the Quantification of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
Application Note & Protocol Guide | AN-2026-PYR
Executive Summary & Application Context
Target Analyte: 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (referred to herein as PP-PYR ). Molecular Formula: C₁₁H₁₄N₆ | MW: 230.27 g/mol . Primary Application: Key Regulated Starting Material (RSM) or Intermediate in the synthesis of JAK, CDK, and Aurora kinase inhibitors.
The quantification of PP-PYR is critical in two distinct phases of drug development:
-
Process Control: Monitoring the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine.
-
Impurity Profiling: Verifying the clearance of this potentially genotoxic or reactive intermediate from the final Active Pharmaceutical Ingredient (API) to levels <10 ppm.
This guide provides two validated workflows: a High-Performance Liquid Chromatography (HPLC-UV) method for assay/purity analysis and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace quantification.
Chemical Properties & Method Development Strategy
The analytical challenge lies in the molecule's physicochemical duality:
-
Piperazine Moiety: Highly basic (secondary amine pKa ~9.8). On standard silica-based C18 columns at neutral/acidic pH, this moiety interacts with residual silanols, causing severe peak tailing.
-
Pyrimidine/Pyrazole Core: Provides adequate UV absorption (
~250-260 nm) but moderate hydrophobicity.
Strategic Approaches
| Challenge | Solution | Mechanism |
| Peak Tailing | High pH Mobile Phase (pH 10) | Deprotonates the piperazine amine, rendering the molecule neutral and preventing silanol interactions. |
| Polar Retention | CSH Technology | Use of Charged Surface Hybrid (CSH) columns allows for excellent peak shape even under acidic conditions if high pH is not viable. |
| Trace Detection | MRM Mode (MS/MS) | Exploits the facile ionization of the piperazine nitrogen ( |
Protocol A: HPLC-UV for Purity & Assay
Objective: Quantification of PP-PYR purity (>98%) and reaction monitoring. Recommended Column: Waters XBridge C18 (or equivalent High-pH stable column).
Chromatographic Conditions
-
Column: XBridge BEH C18, 4.6 × 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).
-
Mobile Phase B: Acetonitrile (LC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Detection: UV @ 254 nm.
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 50 | 50 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 18.0 | 95 | 5 | Re-equilibration |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of PP-PYR reference standard in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (90:10) to obtain 100 µg/mL.
System Suitability Criteria
-
Tailing Factor (
): NMT 1.5 (Critical for basic analytes). -
Theoretical Plates (
): > 5,000. -
RSD (n=6): < 1.0% for retention time and area.
Protocol B: LC-MS/MS for Trace Impurity Quantification
Objective: Quantifying PP-PYR at ppm levels in a drug substance matrix. Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).
MS Source Parameters (ESI Positive)
-
Ionization: Electrospray Ionization (ESI+).
-
Gas Temp: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 40 psi.
-
Capillary Voltage: 4000 V.
MRM Transitions
The precursor ion is the protonated molecule
| Precursor Ion ( | Product Ion ( | Dwell (ms) | Collision Energy (V) | Assignment |
| 231.1 | 188.1 | 100 | 25 | Loss of ethylene/piperazine ring fragment (Quantifier) |
| 231.1 | 147.1 | 100 | 35 | Pyrazolyl-pyrimidine core fragment (Qualifier) |
Sample Preparation (Trace Analysis)
-
Matrix: Weigh 50 mg of the API (Drug Substance).
-
Dissolution: Dissolve in 1.0 mL DMSO.
-
Precipitation/Dilution: Add 9.0 mL of Acetonitrile/Water (50:50) to precipitate salts or buffer matrix effects (if applicable), or simply dilute to range.
-
Filtration: Filter through 0.2 µm PTFE syringe filter.
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method based on the phase of drug development.
Figure 1: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analytical requirements.
Method Validation Summary (Data)
The following data represents typical performance metrics for the HPLC-UV method (Method A) validated according to ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT | Resolution > 2.0 from precursors | Pass |
| Linearity ( | Pass | ||
| Accuracy (Recovery) | Pass | ||
| Precision (Repeatability) | RSD | Pass | |
| LOD / LOQ | S/N > 3 / > 10 | Pass |
Troubleshooting & Expert Insights
The "Ghost" Peak Issue
Observation: In Method A, a broad peak may appear at the very end of the gradient. Cause: Carryover of the protonated species if the re-equilibration time is insufficient. The piperazine ring can adsorb to stainless steel frit surfaces. Solution:
-
Use PEEK-lined tubing where possible.
-
Implement a needle wash with Methanol:Water:Formic Acid (50:50:0.1) .
-
Extend the re-equilibration step by 2 minutes.
pH Sensitivity
Insight: The retention time of PP-PYR is extremely sensitive to pH between 8.0 and 9.5 due to the piperazine pKa (~9.8). Protocol: Always measure the pH of the aqueous mobile phase after adding the buffer salts and before mixing with organic solvents. Ensure the pH is strictly 10.0 ± 0.1 to ensure the molecule is fully deprotonated (neutral), maximizing interaction with the C18 stationary phase and minimizing tailing.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Waters Corporation. (2021). Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Retrieved from [Link]
-
European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Piperazine derivatives. Retrieved from [Link]
Application Note: In Vivo Evaluation of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine Scaffolds
This Application Note provides a comprehensive guide for the evaluation of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine and its derivatives in animal models.
Compound Classification: This structure represents a privileged scaffold in medicinal chemistry, commonly associated with Type I Kinase Inhibitors (targeting JAK, Aurora, CDK, or FGFR families) and, to a lesser extent, GPCR ligands (Serotonin/Dopamine). The protocols below prioritize its application as a Kinase Inhibitor for Oncology and Inflammation, reflecting the most common high-impact use cases for this chemotype.
Introduction & Mechanism of Action
The Pyrimidine-Piperazine-Pyrazole (PPP) core is a structural motif designed to mimic the adenosine triphosphate (ATP) molecule, allowing it to bind competitively to the ATP-binding pocket of protein kinases.
-
The Pyrimidine Ring: Acts as the central hinge-binding scaffold.
-
The Pyrazole Moiety (C6): Often occupies the hydrophobic pocket or interacts with the gatekeeper residue, determining selectivity (e.g., JAK vs. Aurora).
-
The Piperazine Ring (C4): Solubilizing group that often extends into the solvent-exposed region, improving pharmacokinetic (PK) properties and offering a handle for further functionalization.
Primary Therapeutic Indications
-
Oncology: Inhibition of Aurora Kinases (mitotic arrest) or JAK/STAT (proliferation/survival).
-
Autoimmune Disease: Inhibition of JAK1/2/3 (cytokine signaling blockade).
Visualization: Mechanism of Action (JAK/STAT Pathway)
Figure 1: Mechanism of Action. The compound competitively inhibits JAK kinase, preventing STAT phosphorylation and downstream inflammatory gene transcription.
Formulation & Preparation
Challenge: The pyrimidine-pyrazole core is typically lipophilic (LogP > 2.5) and crystalline, leading to poor aqueous solubility. The basic piperazine nitrogen (pKa ~9.8) allows for salt formation or pH-dependent solubilization.
A. Vehicle Selection Matrix
| Route | Vehicle Composition | Application | Stability |
| IV (Bolus) | 5% DMSO + 40% PEG400 + 55% Saline | PK Studies | High (Use within 1h) |
| PO (Oral) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | Efficacy (Suspension) | High (Stable for days) |
| PO (Oral) | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pH 4.0 Citrate Buffer | Efficacy (Solution) | Best bioavailability |
| IP | 10% DMSO + 90% Corn Oil | Short-term studies | Moderate |
B. Stock Solution Protocol (For 20% HP-β-CD Vehicle)
-
Weighing: Weigh the required amount of compound (e.g., 100 mg for a 10 mg/mL solution).
-
Pre-solubilization: Dissolve compound in DMSO (5% of final volume) if strictly necessary, or add directly to the acid buffer if the piperazine is unprotonated.
-
Expert Tip: Adding 1 equivalent of HCl or Methanesulfonic acid can convert the free base to a water-soluble salt in situ.
-
-
Vehicle Addition: Slowly add 20% (w/v) HP-β-CD in 50 mM Citrate Buffer (pH 4.0) while vortexing.
-
Sonication: Sonicate at 37°C for 20 minutes until a clear solution is obtained.
-
Filtration: Filter through a 0.22 µm PVDF syringe filter for IV dosing; 0.45 µm for PO.
Pharmacokinetics (PK) Protocol
Before efficacy modeling, the half-life (
Species: Male SD Rats (n=3 per timepoint) or C57BL/6 Mice (n=3 per timepoint). Dose: 1 mg/kg (IV) and 10 mg/kg (PO).
Sampling Schedule
| Timepoint | Procedure | Sample Volume | Processing |
| Pre-dose | Blank plasma | 50 µL | EDTA/Heparin tubes |
| 5 min | 50 µL | Centrifuge 4°C, 3000g | |
| 15, 30 min | Distribution phase | 50 µL | Store plasma -80°C |
| 1, 2, 4, 8 h | Elimination phase | 50 µL | LC-MS/MS Analysis |
| 24 h | Terminal washout | 50 µL |
Analytical Note: Use the piperazine fragment as a primary transition in MRM (Multiple Reaction Monitoring) for LC-MS/MS sensitivity.
Efficacy Model A: Oncology (Tumor Xenograft)
This protocol assesses the compound's ability to arrest tumor growth, typical for Aurora/JAK inhibitors.
Experimental Workflow
Cell Line: MV4-11 (AML, FLT3-ITD driven) or HCT116 (Colon, Aurora driven). Animals: BALB/c Nude Mice (Female, 6-8 weeks).
-
Cell Preparation: Harvest cells in log phase. Resuspend
cells in 100 µL PBS + 50% Matrigel. -
Inoculation: Inject subcutaneously into the right flank.
-
Randomization: When tumors reach 100–150 mm³ (approx. 10-14 days), randomize mice into groups (n=8/group).
-
Group 1: Vehicle Control (PO, QD).
-
Group 2: Compound Low Dose (10 mg/kg, PO, QD).
-
Group 3: Compound High Dose (50 mg/kg, PO, QD).
-
Group 4: Positive Control (e.g., Tozasertib or Ruxolitinib).
-
-
Dosing: Administer daily for 21 days.
-
Monitoring: Measure tumor volume (
) and body weight 3x/week. -
Endpoint: Euthanize if tumor >2000 mm³ or >20% weight loss. Harvest tumors for Western Blot (p-Histone H3 for Aurora, p-STAT3 for JAK).
Visualization: Experimental Timeline
Figure 2: In vivo xenograft study timeline from inoculation to molecular analysis.
Efficacy Model B: Inflammation (Adjuvant-Induced Arthritis)
If the compound targets JAK1/2/3, this model is the gold standard.
Animals: Lewis Rats (Male, 160-180g). Induction:
-
Day 0: Inject 0.1 mL Mycobacterium butyricum in mineral oil (CFA) into the tail base or footpad.
-
Onset: Inflammation typically peaks around Day 14.
-
Dosing: Start "Therapeutic Dosing" on Day 10 (established disease) or "Prophylactic" on Day 0.
-
Dose: 3, 10, 30 mg/kg PO, BID (JAK inhibitors often require BID due to short half-life).
-
-
Readout: Measure Paw Volume (Plethysmometer) and Clinical Score (0-4 scale) daily.
Safety & Toxicology Monitoring
The piperazine moiety can sometimes induce CNS effects (serotonergic activity) or phospholipidosis.
-
CNS Observation: Monitor for "wet dog shakes" (5-HT2A activation), sedation, or hyperactivity immediately post-dose.
-
Hematology: Check Complete Blood Count (CBC) weekly. JAK inhibition can lead to anemia or thrombocytopenia.
-
Histopathology: At necropsy, check liver and lungs for foamy macrophages (sign of phospholipidosis common with cationic amphiphilic drugs like piperazine derivatives).
References
-
Traxler, P., et al. (2013). "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Patents. Link
-
Norman, B. H., et al. (2009). "Tozasertib (VX-680): A potent and selective inhibitor of Aurora kinases." Journal of Medicinal Chemistry. Link
-
Quintás-Cardama, A., et al. (2011). "The biology and therapeutic potential of JAK inhibitors in malignancies." Blood. Link
-
Bendele, A. M. (2001). "Animal models of rheumatoid arthritis." Journal of Musculoskeletal and Neuronal Interactions. Link
-
FDA Guidance. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." Link
Application Note: Optimizing Kinase Inhibition Assays for Pyrimidine Scaffolds
From Biochemical Screening to Cellular Target Engagement
Abstract
Pyrimidine derivatives represent a privileged scaffold in kinase inhibitor discovery due to their structural similarity to the adenine ring of ATP. However, their planar, hydrophobic nature presents distinct challenges in assay development, including solubility limits, aggregation-based false positives, and fluorescence quenching. This guide outlines a robust, self-validating workflow for evaluating pyrimidine-based inhibitors, prioritizing the ADP-Glo™ Kinase Assay for biochemical screening (to negate fluorescence interference) and the Cellular Thermal Shift Assay (CETSA) for verifying intracellular target engagement.
Part 1: Strategic Rationale & Scaffold Challenges
The "Adenine Mimicry" Advantage
The pyrimidine ring (1,3-diazine) effectively mimics the purine core of ATP. In the kinase hinge region, the N1 and N3 atoms of the pyrimidine ring often serve as hydrogen bond acceptors/donors, anchoring the inhibitor.
-
FDA Precedent: Drugs like Imatinib (2-phenylaminopyrimidine) and Palbociclib (pyrido[2,3-d]pyrimidine) validate this scaffold.
-
The Challenge: Because the ATP pocket is highly conserved, pyrimidine derivatives often exhibit "promiscuity" (poor selectivity). Furthermore, extended pyrimidine systems (e.g., fused rings) are highly lipophilic, leading to aqueous solubility issues and potential non-specific binding (stickiness) in plasticware.
Experimental Workflow Overview
To filter out "frequent hitters" and aggregation-based false positives, we utilize a funnel approach:
Figure 1: Integrated Assay Pipeline. A logic-gated workflow designed to eliminate false positives early. Note the solubility check between biochemical and cellular assays.
Part 2: Primary Biochemical Screen (ADP-Glo™)
Why ADP-Glo for Pyrimidines?
Many pyrimidine derivatives are extended aromatic systems that can fluoresce or quench fluorescence. This makes FRET or TR-FRET assays risky, as the compound itself might interfere with the optical readout.
-
Recommendation: Use ADP-Glo™ (Promega) .[1] It measures ADP generation via a luciferase reaction.[2][3]
-
Mechanism: The signal is positive (more activity = more light). Inhibitors reduce the signal. Since the readout is luminescence (560 nm peak), interference from small molecule fluorescence is negligible.
Protocol 1: ADP-Glo Kinase Assay for Pyrimidine Derivatives
Objective: Determine IC50 of pyrimidine derivatives against Recombinant Kinase X.
Materials
-
Kinase: Recombinant human kinase (e.g., EGFR, CDK4).
-
Substrate: Peptide or protein substrate (specific to kinase).[3]
-
ATP: Ultra-pure (start at
apparent concentration). -
Reagents: ADP-Glo™ Kinase Assay Kit (Promega).[1]
-
Plate: 384-well white, low-volume, non-binding surface (NBS) plates (Corning #4514). NBS is critical to prevent hydrophobic pyrimidines from sticking to the well.
Step-by-Step Methodology
-
Compound Preparation (The "Solubility" Step):
-
Dissolve pyrimidine derivatives in 100% DMSO to 10 mM.
-
Perform serial dilutions in 100% DMSO (Echo acoustic dispensing is preferred to avoid tip loss).
-
Critical: Final DMSO concentration in the assay well must be constant (typically 1%). Pyrimidines may precipitate if DMSO < 1%.
-
-
Kinase Reaction Assembly (5 µL Total Volume):
-
2 µL: Kinase solution (in 1x Kinase Buffer + 0.01% Triton X-100). Triton prevents aggregation.
-
1 µL: Compound in 5% DMSO (Final assay DMSO = 1%).
-
2 µL: ATP/Substrate mix.
-
Incubate at Room Temp (RT) for 60 minutes.
-
-
ADP-Glo Reaction (Stop & Deplete):
-
Detection (Convert & Read):
Figure 2: ADP-Glo Reaction Mechanism. The assay relies on the complete depletion of starting ATP to ensure the final light signal comes solely from ADP produced by the kinase.[8]
Part 3: Cellular Target Engagement (CETSA)
Why CETSA for Pyrimidines?
A compound may inhibit a kinase in a tube but fail in cells due to membrane impermeability or efflux pumps (common with charged pyrimidines). CETSA validates that the drug physically binds the target inside the cell.[9]
Protocol 2: Isothermal Dose-Response CETSA
Objective: Determine cellular
Materials
-
Cells: Relevant cell line (e.g., HEK293 or cancer line) expressing target kinase.[10]
-
Heating Block: PCR thermocycler capable of gradients.
-
Detection: Western Blot reagents (Primary Ab for Kinase X).
Step-by-Step Methodology
-
Treatment:
-
Seed cells (1x10^6 cells/mL).
-
Treat with pyrimidine inhibitor (10-point dose response, e.g., 10 µM down to 1 nM) for 1 hour at 37°C.
-
Include a DMSO-only control.
-
-
Heat Challenge:
-
Resuspend cells in PBS + Protease Inhibitors.
-
Aliquot into PCR tubes.
-
Heat to the Aggregation Temperature (
) . -
Note:
is determined in a pilot experiment; it is the temperature where ~80% of the protein precipitates in DMSO controls (typically 50–58°C for kinases). -
Heat for 3 minutes, then cool to RT for 3 minutes.
-
-
Lysis & Separation:
-
Add lysis buffer (with 0.4% NP-40) to solubilize membranes but not the heat-induced aggregates.
-
Centrifuge at 20,000 x g for 20 mins at 4°C.
-
Critical: Collect the Supernatant (contains only stabilized, soluble protein). Discard the pellet (aggregates).
-
-
Western Blot Analysis:
Part 4: Data Analysis & Quality Control
Biochemical Data (ADP-Glo)
Convert RLU (Relative Light Units) to % Inhibition:
QC Metrics:
| Metric | Acceptance Criteria | Note |
|---|---|---|
| Z-Factor (Z') | > 0.5 | Measures separation between Max Signal and Background. |
| Signal-to-Background | > 5-fold | Essential for detecting weak inhibitors. |
| Hill Slope | 0.8 – 1.2 | Steep slopes (>2) suggest aggregation or non-specific binding. |
Cellular Data (CETSA)
Quantify Western Blot bands using densitometry (e.g., ImageJ). Plot Band Intensity vs. Log[Compound].
-
Interpretation: A shift in the thermal stability curve indicates direct physical binding. If the biochemical
is 10 nM but CETSA shows no stabilization up to 10 µM, the compound is likely not entering the cell.
References
-
Molina, D.M., et al. (2013).[12] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[9][10] Science, 341(6141), 84-87.
-
Laufer, S., et al. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." MDPI Molecules. Available at: [Link]
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[9][10][12][13] Nature Protocols, 9(9), 2100-2122.
Sources
- 1. promega.com [promega.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 13. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine synthesis
This guide serves as a specialized technical support resource for the synthesis of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine . It is designed for medicinal chemists and process scientists encountering yield, purity, or reactivity issues with this specific scaffold, which is common in Janus Kinase (JAK) inhibitors and adenosine receptor antagonists.
Ticket Subject: Troubleshooting
Part 1: The Synthetic Strategy (Root Cause Analysis)
The most common failure mode in synthesizing this scaffold is incorrect substituent addition order .[1]
In Nucleophilic Aromatic Substitution (
-
4,6-Dichloropyrimidine is highly electrophilic.[1]
-
Monosubstitution deactivates the ring toward the second substitution.[1]
-
The Rule: Always install the weaker nucleophile first, or the nucleophile that leaves the ring more electron-deficient.
The Reactivity Hierarchy
-
Piperazine (Secondary Amine): Strong nucleophile.[1] Strongly electron-donating (+M effect).[1] Installing this first renders the pyrimidine ring electron-rich, effectively "killing" the reactivity toward the second step.
-
Pyrazole (N-Heterocycle): Weak nucleophile (requires deprotonation).[1] Weakly electron-donating compared to amines.[1]
Correct Protocol: Install Pyrazole first
Part 2: Visualizing the Workflow
The following logic flow illustrates the critical decision pathways and failure points.
Caption: Figure 1. Comparative synthetic pathways. Path A (Green) maintains ring electrophilicity for the second step.[1] Path B (Red) leads to electronic deactivation and stalled synthesis.[1]
Part 3: Troubleshooting Guides (Q&A)
Module A: The Pyrazole Addition (Step 1)
Q: I am seeing significant amounts of bis-pyrazole substitution (4,6-di(pyrazol-1-yl)pyrimidine). How do I stop at the mono-substituted product? A: This is a stoichiometry and temperature issue.
-
Cause: 4,6-dichloropyrimidine is symmetric.[1][4] Once the first pyrazole adds, the ring is still reactive enough to accept a second one if excess pyrazole/base is present or if the temperature is too high.
-
Solution:
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of pyrazole. Do not use excess.
-
Temperature: Conduct the reaction at 0°C and warm slowly to Room Temperature (RT). Do not heat.
-
Addition Mode: Add the pyrazole solution dropwise to the dichloropyrimidine solution. This ensures the concentration of nucleophile remains low relative to the electrophile.
-
Q: My reaction won't start. I'm using Pyrazole and TEA in Ethanol.
A: Pyrazole is a poor nucleophile (
-
Protocol Adjustment: Switch to NaH (Sodium Hydride) in anhydrous DMF or THF at 0°C. This generates the pyrazolide anion, which is a much stronger nucleophile. Alternatively, use
in DMF with mild heating (40-50°C).[1]
Module B: The Piperazine Addition (Step 2)
Q: The second step (Piperazine addition) is sluggish. I have the mono-chloro-mono-pyrazole intermediate, but conversion is <30%. A: The intermediate is deactivated. You need to increase the energy of the system.
-
Thermodynamics: The pyrazole group donates electron density (though less than an amine), raising the LUMO energy of the pyrimidine ring.
-
Solution:
Q: I am getting a polymerized mess or "dimers" linked by piperazine. A: Piperazine has two nucleophilic nitrogens. If you use free piperazine, one molecule can attack two pyrimidine rings.[1]
-
Fix: Use N-Boc-piperazine (tert-butyl piperazine-1-carboxylate).[1] This limits the nucleophile to a single amine.[1]
Part 4: Experimental Data & Protocols
Optimized Protocol Summary
| Parameter | Step 1: Pyrazole Install | Step 2: Piperazine Install |
| Substrate | 4,6-Dichloropyrimidine | 4-Chloro-6-(pyrazol-1-yl)pyrimidine |
| Nucleophile | 1H-Pyrazole (1.0 equiv) | N-Boc-Piperazine (1.2 equiv) |
| Base | NaH (60% dispersion, 1.1 equiv) | DIPEA (2.0 equiv) |
| Solvent | Anhydrous DMF or THF | DMF, DMSO, or Dioxane |
| Temp | 0°C | 80°C |
| Time | 2–4 Hours | 4–12 Hours |
| Workup | Quench w/ water, extract EtOAc | Dilute w/ water, extract EtOAc |
Detailed Step-by-Step Procedure
Step 1: Synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine
-
Charge a flame-dried flask with NaH (1.1 eq) and anhydrous DMF under
. Cool to 0°C.[1][3] -
Add 1H-Pyrazole (1.0 eq) portion-wise. Stir for 30 min until
evolution ceases (Solution A). -
In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in DMF. Cool to 0°C.[1][3]
-
Add Solution A dropwise to the pyrimidine solution over 30 mins.
-
Stir at 0°C for 1h, then warm to RT. Monitor by TLC/LCMS.[1]
-
Quench: Pour into ice water. The product often precipitates as a white solid.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc.[1]
Step 2: Synthesis of 4-(4-Boc-piperazin-1-yl)-6-(pyrazol-1-yl)pyrimidine
-
Dissolve the Step 1 product (1.0 eq) in DMSO or Dioxane .[1]
-
Add N-Boc-piperazine (1.2 eq) and DIPEA (2.0 eq).
-
Heat to 90°C for 6 hours.
-
Workup: Cool to RT. Pour into water. Extract with EtOAc (
).[1] Wash organics with brine to remove DMSO.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Deprotection (Optional)
-
Dissolve Step 2 product in DCM.[1]
-
Concentrate.[1][3][5] Neutralize with saturated
or basic resin to obtain the free base.[1]
Part 5: References
-
BenchChem. (2025).[1][2] Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. Retrieved from [1]
-
WuXi AppTec. (2024).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class Chapter 29. Retrieved from [1]
-
National Institutes of Health (PMC). (2007).[1] 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors.[1][6] Retrieved from [1]
-
MDPI. (2022).[1] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [1]
Sources
- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Pyrimidine Compounds
Status: Online Operator: Senior Application Scientist Ticket ID: PYR-PUR-001 Subject: Troubleshooting Solubility, Tailing, and Regioisomer Separation
Welcome to the Pyrimidine Purification Hub
You are likely here because your pyrimidine derivative is behaving like "brick dust" (insoluble in everything), streaking across your TLC plates like a comet, or presenting as an inseparable mixture of N-isomers.
Substituted pyrimidines are the backbone of modern medicinal chemistry (e.g., kinase inhibitors, nucleoside analogs), yet they present a unique "trifecta" of purification challenges: high polarity , Lewis basicity , and polymorphism . This guide bypasses standard textbook advice to address the specific physicochemical failures encountered in the lab.
Module 1: Chromatography Troubleshooting
Issue: "My compound streaks/tails on silica gel and won't elute cleanly."
The Root Cause:
Silica gel is acidic (
Support Protocol A: The "Amine Deactivation" Method Use this for standard flash chromatography of basic pyrimidines.
-
Mobile Phase Preparation:
-
Standard: Dichloromethane (DCM) / Methanol (MeOH).
-
The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the mobile phase. -
Note: TEA is easier to handle, but
is more effective for highly polar primary amines.
-
-
Column Pre-treatment (Crucial Step):
-
Flush the silica column with 2 Column Volumes (CV) of the mobile phase containing the modifier before loading your sample. This "caps" the active silanol sites before your compound touches them.
-
-
The "7N Ammonia" Trick:
-
Instead of adding liquid ammonia, purchase 7N
in Methanol . -
Recipe: Prepare a gradient using DCM and (7N
in MeOH). This ensures the modifier concentration increases exactly as the eluting power increases.
-
Support Protocol B: Reversed-Phase "Rescue" Use this when normal phase fails completely.
-
Stationary Phase: C18 (functionalized silica).
-
Mobile Phase: Water / Acetonitrile.[1]
-
Modifier:
-
For Basic Pyrimidines: 0.1% Ammonium Bicarbonate (pH ~8). Keeping the pH basic keeps the pyrimidine neutral (un-protonated), improving retention and peak shape on C18.
-
Avoid: TFA (Trifluoroacetic acid) unless necessary. TFA forms ion pairs that can complicate mass spec analysis later.
-
Data: Mobile Phase Selection Matrix
| Compound Characteristics | Recommended Stationary Phase | Mobile Phase System | Modifier |
| Lipophilic, Weak Base | Normal Phase (Silica) | Hexane / Ethyl Acetate | None usually needed |
| Polar, Strong Base | Normal Phase (Silica) | DCM / MeOH | 1% TEA or |
| Highly Polar / Water Soluble | Reverse Phase (C18) | Water / Acetonitrile | 10mM |
| "Brick Dust" (Insoluble) | Reverse Phase (C18) | Water / DMF or DMSO | 0.1% Formic Acid |
Module 2: Solubility & Recrystallization
Issue: "My product is a solid that won't dissolve in common solvents for recrystallization."
The Root Cause:
Substituted pyrimidines often possess high lattice energy due to extensive intermolecular hydrogen bonding (especially if amide/amino groups are present) and
Support Protocol: The DMF/Water "Crash" Method This is the gold standard for high-melting-point pyrimidines.
-
Dissolution:
-
Place crude solid in a flask.
-
Add DMF (Dimethylformamide) dropwise while heating to 80-90°C.
-
Stop exactly when the solution becomes clear. Do not add excess solvent.
-
-
Filtration (Hot):
-
If black specks (palladium) or turbidity remain, filter the hot solution through a glass frit or Celite pad.
-
-
Precipitation:
-
Remove from heat.
-
Slowly add Water (the anti-solvent) dropwise to the hot DMF solution until a persistent cloudiness appears.
-
Add 2-3 drops of DMF to clear it again.
-
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (wrap in foil to slow cooling).
-
Once at RT, move to a fridge (4°C).
-
Result: Pyrimidines typically crystallize as needles or micro-crystalline powder.
-
Comparative Solubility Data (at 25°C)
| Solvent | Solubility Rating | Usage Note |
| DMF | High | Best for dissolving "brick dust" before adding anti-solvent. |
| DMSO | Very High | Hard to remove; use only if DMF fails. |
| Methanol | Moderate | Good for washing filter cakes; often poor for initial dissolution. |
| Ethanol | Low-Moderate | Excellent anti-solvent when paired with DMF. |
| Chloroform | Low | Often fails for highly substituted aminopyrimidines. |
Module 3: Regioisomer Separation (N-Alkylation)
Issue: "I have a mixture of N1- and N3-alkylated isomers. They have the same mass and similar Rf."
The Root Cause: The pyrimidine ring has two nitrogen atoms. During alkylation, steric hindrance and electronic effects (tautomerism) dictate the ratio, but mixtures are common.
-
N1-Isomer: Often kinetically favored (less hindered).
-
N3-Isomer: Often thermodynamically favored (if C4 substituents allow).
Visualizing the Mechanism: The solvent choice during synthesis dictates the ion-pair tightness, which controls the regioselectivity.
Figure 1: Solvent-Controlled Regioselectivity. Using non-polar solvents (THF) promotes Close Ion Pairs, directing alkylation via coordination. Polar solvents (DMSO) promote free ions, directing alkylation to the most electronegative nitrogen.
Support Protocol: Separation Strategy
-
Diagnostic Check (NMR):
-
Do not rely on LCMS (mass is identical).
-
Use NOESY 1H-NMR . Look for cross-peaks between the new alkyl group protons and the protons on the pyrimidine ring (C4-H or C6-H).
-
-
Chromatographic Separation:
-
Stationary Phase: These isomers often separate better on C18 (Reverse Phase) than Silica because their dipole moments differ significantly in aqueous media.
-
Mobile Phase: Run a shallow gradient (e.g., 0.5% change per minute) of Acetonitrile/Water.
-
-
Chemical Differentiation (The "Solubility Switch"):
-
N-alkylation changes the H-bond donor capacity.
-
Try triturating the mixture in Diethyl Ether . The isomer with an exposed NH (if any remain) or specific dipole may precipitate, while the other remains in solution.
-
Module 4: Metal Scavenging (Post-Coupling)
Issue: "My pyrimidine is yellow/grey after Suzuki coupling."
The Root Cause: Pyrimidines are excellent ligands. The nitrogen lone pairs coordinate to Palladium (Pd) catalysts, retaining them in the product. Standard Celite filtration is insufficient.
Support Protocol: Thiol-Silica Scavenging
-
Dissolve: Dissolve crude product in THF or DCM.
-
Add Scavenger: Add 3-Mercaptopropyl-functionalized silica gel (SH-Silica).
-
Ratio: 10 wt% relative to the crude mass.
-
-
Stir: Stir vigorously at 40°C for 4 hours. The SH groups bind Pd more tightly than the pyrimidine nitrogens.
-
Filter: Filter through a 0.45µm PTFE frit. The Pd remains trapped on the silica beads.
-
Verify: Check the filtrate color. It should be white/off-white.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent properties and general purification).
-
Baluja, S., et al. (2014).[2] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. International Journal of Physical Chemistry. (Data on DMF/MeOH solubility trends).
-
BenchChem. (2025).[1][3] Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (Protocols for flash chromatography and recrystallization).
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? (Mechanistic explanation of silanol suppression).
-
Cohen, M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry. (Mechanisms of regioisomer formation).
Sources
minimizing cytotoxicity of pyrimidine derivatives in normal cells
Technical Support Center for Drug Development
Status: Operational Operator: Senior Application Scientist, Dr. Chen Ticket ID: PYR-TOX-001 Subject: Minimizing Cytotoxicity of Pyrimidine Derivatives in Normal Cells
Diagnostic Triage: Why is my analog toxic?
Before modifying your molecule, you must diagnose the source of the toxicity. High cytotoxicity in normal cells (low Selectivity Index) usually stems from one of three root causes. Use this decision matrix to isolate your issue.
Troubleshooting Workflow
Figure 1: Diagnostic decision tree to isolate the source of cytotoxicity in pyrimidine development.
Assay Optimization: Avoiding False Positives
Problem: Pyrimidine analogs often inhibit mitochondrial reductases or alter metabolic flux without immediately killing the cell. This causes MTT/MTS assays to underestimate viability, leading to "false toxicity" reports [1].
Solution: Shift to ATP-based or membrane-integrity assays.
| Feature | MTT/MTS (Tetrazolium) | CellTiter-Glo® (ATP) | LDH Release |
| Mechanism | Mitochondrial Reductase Activity | ATP Quantitation (Luciferase) | Membrane Rupture (Enzyme Leakage) |
| Pyrimidine Interference | HIGH. Analogs often suppress mitochondrial respiration independent of cell death. | LOW. ATP drops rapidly only upon cell death. | LOW. Direct measure of necrosis. |
| Sensitivity | Moderate (requires ~1000 cells) | High (detects <10 cells) | Moderate |
| Recommendation | AVOID for primary screens of antimetabolites. | GOLD STANDARD for viability. | SECONDARY to confirm necrosis. |
Protocol: ATP-Based Viability Validation
-
Seed Cells: Normal fibroblasts (e.g., BJ-5ta) at 3,000 cells/well in 96-well opaque plates.
-
Treatment: Add pyrimidine derivative (0.1 µM – 100 µM) for 72 hours.
-
Reagent: Add equal volume of CellTiter-Glo® reagent.
-
Shake: Orbital shaker for 2 min (lyses cells).
-
Read: Measure luminescence (integration time: 1s).
-
Calculate:
.
Structural Strategy: The Prodrug Approach
Problem: Most pyrimidines (like 5-FU) enter all cells indiscriminately via nucleoside transporters (hENT1/2). Solution: Design a "Triple-Lock" Prodrug. Mimic the Capecitabine mechanism, which relies on enzymes upregulated in tumors (Thymidine Phosphorylase - TP) to release the active drug [2].[1][2]
The "Selectivity Filter" Design
To spare normal cells, modify the N4-position of the cytosine ring or the 5'-position of the sugar.
Figure 2: The enzymatic activation cascade. Normal cells lack high levels of Thymidine Phosphorylase (Enz3), preventing the final conversion to the toxic species.
Rescue Strategy: Uridine Competition
Problem: Your molecule is potent but causes dose-limiting toxicity (mucositis, myelosuppression) due to RNA incorporation in rapidly dividing normal tissues. Solution: Uridine Rescue . Administering Uridine Triacetate (Vistogard) provides a pool of normal UTP that outcompetes the toxic drug metabolites for incorporation into RNA [3, 4].
Experimental Validation Protocol (In Vitro Rescue):
-
Setup: Plate normal intestinal epithelial cells (IEC-6).
-
Challenge: Treat with IC80 concentration of your pyrimidine analog.
-
Rescue: Co-treat with increasing concentrations of Uridine (10 µM, 50 µM, 100 µM).
-
Readout: If viability restores to >80% with Uridine, your toxicity is RNA-dependent (mechanism-based). If no rescue occurs, the toxicity is likely off-target (e.g., mitochondrial or kinase inhibition).
Delivery Strategy: Liposomal Encapsulation[3][4][5][6]
Problem: High Cmax (peak concentration) in blood kills bone marrow cells. Solution: Encapsulate the pyrimidine in PEGylated Liposomes . This exploits the Enhanced Permeability and Retention (EPR) effect.[3] Tumors have leaky vasculature; normal tissues do not.
Key Data: Studies show liposomal formulations of pyrimidine derivatives (e.g., PP-EggPC-Chol-L) maintain antitumor efficacy while showing residual to no toxicity in normal fibroblast (BJ-5ta) cell lines compared to the free drug [5].[4][5]
Frequently Asked Questions (FAQs)
Q: My pyrimidine analog has poor solubility. Does using DMSO increase toxicity in normal cells? A: Yes. DMSO concentrations >0.1% can induce differentiation or apoptosis in sensitive normal cells.
-
Fix: Use cyclodextrins (HP-β-CD) as a vehicle for your control cells instead of DMSO.
Q: I see toxicity in normal cells, but only after 72 hours. Why? A: This suggests a "Thymineless Death" mechanism. Your drug inhibits Thymidylate Synthase (TS), depleting dTTP.[6] This takes 1-2 cell cycles to kill.
-
Fix: This is on-target toxicity. You cannot engineer this out of the molecule easily. You must rely on Prodrugs (Section 3) or Targeted Delivery (Section 5) to prevent the drug from entering normal cells in the first place.
Q: Can I use BrdU proliferation assays with my pyrimidine analog? A: Proceed with Caution. If your drug inhibits Thymidylate Synthase (TS), it alters the nucleotide pool. BrdU (a thymidine analog) competes with endogenous thymidine. TS inhibition lowers endogenous thymidine, artificially enhancing BrdU uptake, which might mask anti-proliferative effects.
-
Fix: Use EdU assays (click chemistry) but validate with a non-nucleoside assay like CellTiter-Glo.
References
-
Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice? Promega. Link
-
Patsnap Synapse. (2024). What is the mechanism of Capecitabine?Link
-
Ma, W. W., et al. (2017).[7] Emergency use of uridine triacetate for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity.[7][8] Cancer, 123(1), 135-144. Link
-
Ison, G., et al. (2016).[7] FDA Approval: Uridine Triacetate for the Treatment of Patients Following Fluorouracil or Capecitabine Overdose or Exhibiting Early-Onset Severe Toxicities.[7][8][9] Clinical Cancer Research. Link
-
Lopes, D., et al. (2025). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug.[5] Pharmaceutics, 17(1).[3] Link
Sources
- 1. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 2. oncodaily.com [oncodaily.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Frontiers | Case report: Uridine triacetate in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]
- 8. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [theoncologynurse.com]
- 9. Emergency use of uridine triacetate for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during your experiments, with a focus on overcoming acquired resistance.
I. Introduction: The Challenge of Acquired Resistance
Pyrimidine analogs are a cornerstone of chemotherapy and targeted therapies, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] They often function by inhibiting key enzymes involved in nucleotide synthesis or by acting as kinase inhibitors.[3][4][5] Notable examples include the CDK4/6 inhibitors palbociclib and abemaciclib used in breast cancer, and BRAF inhibitors like vemurafenib for melanoma.[3]
Despite initial efficacy, a significant clinical challenge is the development of acquired resistance, where cancer cells that were once sensitive to the inhibitor evolve to survive and proliferate.[6][7][8] This guide will walk you through identifying, understanding, and experimentally addressing resistance to your pyrimidine-based inhibitor.
II. Frequently Asked Questions (FAQs)
Here we address common questions that arise when resistance is suspected.
Q1: My cancer cell line, initially sensitive to my pyrimidine-based inhibitor, is now showing reduced sensitivity. What are the likely reasons?
A1: Acquired resistance is a complex phenomenon driven by the genomic instability of cancer cells.[8] The primary mechanisms can be broadly categorized as follows:
-
Target-Related Alterations:
-
Secondary Mutations: The most common mechanism is the acquisition of new mutations in the target protein that prevent the inhibitor from binding effectively. A classic example is the C797S mutation in EGFR, which confers resistance to irreversible pyrimidine-based inhibitors.[9]
-
Gene Amplification: Cancer cells can increase the number of copies of the target gene, leading to overexpression of the target protein. This effectively titrates out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
-
Activation of Bypass Signaling Pathways:
-
Drug Efflux and Metabolism:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[10][11]
-
Altered Drug Metabolism: Changes in the activity of enzymes that metabolize the drug can lead to its inactivation. For example, increased activity of dihydropyrimidine dehydrogenase (DPD) can enhance the catabolism of 5-FU, a pyrimidine analog.[12]
-
-
Phenotypic Adaptations:
-
Epithelial-to-Mesenchymal Transition (EMT): This process can confer broad drug resistance.
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to become less dependent on the pathway targeted by your inhibitor.[4]
-
Q2: How can I confirm that my cell line has developed resistance?
A2: The first step is to quantitatively assess the change in sensitivity. This is typically done by determining the half-maximal inhibitory concentration (IC50).[13][14] A significant increase in the IC50 value of the suspected resistant cell line compared to the parental (sensitive) cell line is a clear indicator of resistance.[15]
Q3: What are the first experimental steps I should take to investigate the mechanism of resistance?
A3: A logical starting point is to investigate the most common mechanisms of resistance. A tiered approach is often effective:
-
Sequence the target gene: This will identify any acquired mutations that may interfere with inhibitor binding.
-
Assess target protein expression: Use Western blotting to determine if the target protein is overexpressed in the resistant cells.
-
Investigate key bypass pathways: If no target alterations are found, examine the activation status of known bypass pathways using phosphoproteomics or Western blotting for key signaling nodes.
III. Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key experiments to diagnose and understand resistance.
Guide 1: My IC50 value has increased. How do I confirm and characterize this resistance?
An increased IC50 is the primary indicator of resistance. It is crucial to accurately determine and compare the IC50 values of your parental and suspected resistant cell lines.[14]
Protocol 1: Determining IC50 using a Cell Viability Assay
This protocol outlines the steps for a standard cell viability assay to calculate the IC50.[16][17]
Materials:
-
Parental and suspected resistant cell lines
-
96-well plates
-
Your pyrimidine-based inhibitor
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both parental and suspected resistant cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of your inhibitor. A common range is from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit a dose-response curve using non-linear regression to calculate the IC50 value.[13]
-
Data Interpretation:
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| Example 1 | 10 | 500 | 50 |
| Example 2 | 25 | 150 | 6 |
The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI significantly greater than 1 confirms resistance.[18]
Guide 2: I suspect a target mutation. How do I verify this?
Next-generation sequencing (NGS) is a powerful tool for identifying mutations in the target gene.[19][20][21][22]
Protocol 2: Target Gene Sequencing using NGS
Workflow:
-
gDNA/cDNA Extraction: Isolate genomic DNA or total RNA (for conversion to cDNA) from both parental and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries by amplifying the target gene or a panel of known resistance-associated genes.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and call variants to identify mutations present in the resistant cell line but absent in the parental line.
Guide 3: My resistant cells don't have a target mutation. What's next?
If sequencing reveals no on-target mutations, the next logical step is to investigate changes in protein expression, particularly of the target protein itself or components of potential bypass pathways.
Protocol 3: Western Blotting for Protein Expression Analysis
Western blotting allows for the semi-quantitative analysis of protein levels.[23][24][25][26]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your target protein and key signaling proteins (e.g., p-AKT, p-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Prepare whole-cell lysates from parental and resistant cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by size.
-
Transfer: Transfer the proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.[27]
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Interpretation:
-
Target Overexpression: A significant increase in the target protein band intensity in the resistant line compared to the parental line suggests gene amplification.
-
Bypass Pathway Activation: Increased phosphorylation of key signaling proteins (e.g., p-AKT, p-ERK) in the resistant line, especially in the presence of your inhibitor, indicates the activation of a bypass pathway.
IV. Visualizing Workflows and Pathways
Experimental Workflow for Investigating Resistance
Caption: Key resistance mechanisms and corresponding therapeutic strategies to overcome them.
V. Advanced Strategies to Overcome Resistance
Once a resistance mechanism is identified, several strategies can be employed to restore sensitivity. [28][29][30]
-
Combination Therapies: This is a widely used approach to overcome resistance. [8][29]If a bypass pathway is activated, combining your pyrimidine-based inhibitor with an inhibitor of that pathway can be highly effective. [31]* Next-Generation Inhibitors: If resistance is due to a specific on-target mutation, a next-generation inhibitor designed to bind to the mutated target can be developed.
-
Immunotherapy: Combining targeted therapies with immunotherapies, such as checkpoint inhibitors, is a promising strategy to overcome resistance by engaging the immune system. [28][29]
VI. Conclusion
Overcoming resistance to pyrimidine-based inhibitors is a critical aspect of cancer research and drug development. A systematic and logical approach to investigating resistance mechanisms, as outlined in this guide, will enable you to make informed decisions about your experimental direction and contribute to the development of more durable and effective cancer therapies.
VII. References
-
Strategy May Prevent Tumor Resistance to Targeted Cancer Therapies. (2023, March 17). National Cancer Institute. [Link]
-
Seven ways we are outsmarting cancer by overcoming drug resistance. (2017, June 30). The Institute of Cancer Research, London. [Link]
-
Overcoming Resistance to Targeted Therapies. (2015, August 12). Medscape. [Link]
-
Ahmad, S., et al. (2024, July 7). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. MDPI. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Promega Connections. [Link]
-
Overcoming Resistance to Targeted Cancer Therapy. (2020, April 18). Targeted Oncology. [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) Using Cell Viability Assay. (n.d.). Protocols.io. [Link]
-
Voer, K., et al. (2015). Next-Generation Sequencing for Typing and Detection of Resistance Genes: Performance of a New Commercial Method during an Outbreak of Extended-Spectrum-Beta-Lactamase-Producing Escherichia coli. Journal of Clinical Microbiology, 53(1), 236-241. [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Preprints.org. [Link]
-
Pyrimidine Analogs. (n.d.). In Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]
-
Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research, 21(17), 3913-3923. [Link]
-
Advancing Drug Resistance Detection: Comparative Analysis Using Short-Read and Long-Read Next-Generation Sequencing Technologies. (2025, August 20). MDPI. [Link]
-
The use of next-generation sequencing technologies for the detection of mutations associated with drug resistance in Mycobacterium tuberculosis complex: technical guide. (2018, October 23). World Health Organization (WHO). [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers in Oncology. [Link]
-
How next-generation sequencing can address the antimicrobial resistance challenge. (n.d.). AMR Control. [Link]
-
Drug-adapted cancer cell lines as preclinical models of acquired resistance. (n.d.). eCancer. [Link]
-
Next-generation sequencing for detecting HIV-1 drug resistance. (2017, May 9). American Association for Clinical Chemistry. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC. [Link]
-
In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. [Link]
-
CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]
-
Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. (2019, July 1). PubMed. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). Journal of Medicinal Chemistry. [Link]
-
Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. (2025, August 5). ResearchGate. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Springer. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2025, August 12). PubMed. [Link]
-
Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2022, January 12). RxList. [Link]
-
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025, August 5). Procell. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. [Link]
-
Western Blot Protocol: Complete Step-by-Step Guide. (n.d.). Boster Bio. [Link]
-
Clinical approaches to overcome PARP inhibitor resistance. (n.d.). PMC. [Link]
-
Special Issue : Studying Drug Resistance Using Cancer Cell Lines. (n.d.). MDPI. [Link]
-
A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023, November 21). PNAS. [Link]
-
Harnessing Cell Lines To Advance Cancer Research and Treatment. (2025, November 24). Technology Networks. [Link]
-
How to Quantify Protein Expression in Cells Using Western Blot?. (n.d.). Mtoz Biolabs. [Link]
-
Troubleshooting guide. (n.d.). NCBI. [Link]
-
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (2021, October 22). MDPI. [Link]
-
Clinical approaches to overcome PARP inhibitor resistance. (2025, May 16). ResearchGate. [Link]
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (n.d.). PMC. [Link]
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- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
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- 4. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preventing Resistance to Cancer Targeted Therapies - NCI [cancer.gov]
- 7. Overcoming Resistance to Targeted Therapies [medscape.com]
- 8. targetedonc.com [targetedonc.com]
- 9. EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 12. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BioRender App [app.biorender.com]
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- 18. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
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- 30. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Synthesis of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
Current Status: Operational Ticket ID: CHEM-OPT-46-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the yield optimization for the synthesis of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine . Users frequently encounter low yields due to electronic deactivation of the pyrimidine ring or competitive polymerization of the piperazine moiety.
The core solution lies in the Order of Addition (The Nucleophilicity Hierarchy) . Our validated protocol prioritizes the introduction of the weaker nucleophile (pyrazole) first to maintain sufficient electrophilicity for the second displacement.
Part 1: The Synthetic Logic (Visual Workflow)
The following diagram illustrates the "Golden Route" (Pyrazole First) versus the common "Dead-End Route" (Piperazine First).
Figure 1: Reaction pathway comparison. Path A maintains ring activation for the second
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I added piperazine first, and the second reaction with pyrazole won't proceed."
Diagnosis: Electronic Deactivation.
Explanation: The amino group of the piperazine is a strong electron donor (via resonance). Once attached to the pyrimidine ring, it pushes electron density into the ring, significantly raising the energy barrier for the second nucleophilic aromatic substitution (
-
Switch Order: Always install the pyrazole first. The pyrazole nitrogen (N1) is less electron-donating than the alkyl amine of piperazine, keeping the ring sufficiently electron-deficient for the second step [1].
-
Salvage Protocol: If you must proceed with the piperazine-substituted intermediate, you cannot use standard
. You must switch to a Buchwald-Hartwig amination using a Palladium catalyst (e.g., , Xantphos) and a strong base ( ) in dioxane [2].
Issue 2: "I am seeing significant 'dimer' formation (two pyrimidines bridged by one piperazine)."
Diagnosis: Lack of Protection / Stoichiometry Error. Explanation: Piperazine is a diamine. If free piperazine is used, one molecule can attack two separate chloropyrimidine rings, forming a bridged impurity (bis-pyrimidine). Solution:
-
Use N-Boc-Piperazine: Use tert-butyl piperazine-1-carboxylate instead of free piperazine. This blocks the second amine, making bridging impossible. The Boc group is easily removed later with TFA/DCM or HCl/Dioxane [3].
-
Excess Reagent: If you must use free piperazine, use a large excess (5–10 equivalents) to statistically favor mono-substitution.
Issue 3: "My yield for the pyrazole coupling (Step 1) is low; I see bis-pyrazole substitution."
Diagnosis: Hyper-reactivity of 4,6-dichloropyrimidine. Explanation: The starting material is highly electrophilic. Once the base activates the pyrazole, it can displace both chlorides if the temperature is too high or addition is too fast. Solution:
-
Temperature Control: Perform the addition of the pyrazole anion at 0°C and warm slowly to room temperature. Do not heat until conversion is confirmed.
-
Stoichiometry: Use exactly 1.0–1.05 equivalents of pyrazole.
Part 3: The Optimized Protocol ("The Golden Route")
This protocol is designed for a 1-gram scale but is linearly scalable.
Phase A: Mono-Substitution with Pyrazole
Objective: Install the weak nucleophile while preserving the second chloride.
-
Activation: In a dry flask under
, dissolve Pyrazole (1.0 eq) in anhydrous DMF (concentration ~0.5 M). -
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 mins until gas evolution ceases.
-
Why: Generating the pyrazolate anion increases nucleophilicity without requiring high heat.
-
-
Addition: Dissolve 4,6-dichloropyrimidine (1.0 eq) in DMF. Add the pyrazolate solution dropwise to the pyrimidine solution at 0°C over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.[1]
-
Workup: Quench with water. The product, 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine , usually precipitates. Filter and wash with water.[2] If no precipitate, extract with EtOAc.
Phase B: Substitution with Piperazine
Objective: Displace the final chloride using a strong nucleophile.
-
Setup: Dissolve the Phase A intermediate (1.0 eq) in Isopropanol or t-Amyl alcohol (0.3 M).
-
Reagents: Add N-Boc-piperazine (1.2 eq) and DIPEA (2.0 eq).
-
Note: If using free piperazine, use 5.0 eq and omit DIPEA.
-
-
Reaction: Heat to 80–90°C (reflux) for 4–6 hours.
-
Why: The ring is now less reactive than the starting dichloro-material, so heat is required.
-
-
Deprotection (if Boc used): Evaporate solvent. Dissolve residue in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir at RT for 2 hours.
-
Purification: Neutralize to pH 8-9 with saturated
. Extract with DCM/MeOH (9:1). The free base product is polar; column chromatography (DCM/MeOH/NH3) may be required.
Part 4: Data & Specifications
| Parameter | Recommended Value | Reason |
| Solvent (Step 1) | DMF or DMSO | Polar aprotic promotes |
| Solvent (Step 2) | i-PrOH or n-BuOH | Protic solvents stabilize the transition state for amine displacement. |
| Base (Step 1) | NaH or | Strong base needed to deprotonate pyrazole ( |
| Base (Step 2) | DIPEA or | Scavenges HCl; organic soluble. |
| Temperature | 0°C | Prevents bis-substitution. |
| Temperature | 80°C | Overcomes electronic deactivation of the mono-intermediate. |
References
-
BenchChem Technical Support. (2025).[1][3] Optimization of 4-Chloropyrimidine Substitution Reactions: Troubleshooting Flowchart. Retrieved from BenchChem.[1][3] 3
-
WuXi AppTec QM Class. (2025). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. Chapter 29.[4][5][6] Retrieved from WuXi AppTec. 4
-
Battisti, V., et al. (2024).[7] Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus.[7] European Journal of Medicinal Chemistry.[7] 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. clausiuspress.com [clausiuspress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Pyrazolo-Pyrimidine Scaffolds vs. Clinical Kinase Inhibitors
Subject: 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (referred to herein as PP-Pip ) Context: Fragment-Based Drug Discovery (FBDD) & Kinase Inhibitor Optimization
Executive Summary
In the landscape of small-molecule kinase inhibitors, the This compound (PP-Pip) structure represents a "privileged scaffold." It serves as the structural ancestor for several clinical-grade ATP-competitive inhibitors targeting Aurora Kinases (A/B) , Janus Kinases (JAK) , and Cyclin-Dependent Kinases (CDK) .
While clinical drugs like Tozasertib (VX-680) and Ruxolitinib are chemically optimized for sub-nanomolar potency, the PP-Pip core offers a unique balance of high aqueous solubility (via the piperazine tail) and reliable hinge-region binding (via the pyrimidine-pyrazole motif). This guide compares the raw PP-Pip scaffold against these optimized incumbents to demonstrate its utility as a lead compound and biological probe.
Chemical Architecture & Mechanism
To understand the utility of PP-Pip, we must dissect its pharmacophore relative to the ATP-binding pocket.
Structural Logic
-
The Hinge Binder (Pyrimidine): The central pyrimidine ring mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically residues like Glu/Leu).
-
The Gatekeeper Interaction (Pyrazole): The C6-linked pyrazole group orients towards the "gatekeeper" residue (e.g., Thr315 in Abl, Thr288 in Aurora A). This defines selectivity between Type I and Type II binding modes.
-
The Solubilizer (Piperazine): Attached at C4, the piperazine ring projects into the solvent-exposed region. This is the critical differentiator, significantly lowering LogP (increasing lipophilicity) compared to purely aromatic inhibitors, thereby improving oral bioavailability.
Visualizing the Pharmacophore
The following diagram illustrates the binding topology of the PP-Pip scaffold within a generic kinase cleft (e.g., Aurora A).
Figure 1: Pharmacophore mapping of the PP-Pip scaffold illustrating the tripartite interaction model essential for kinase inhibition.
Head-to-Head Comparison: Scaffold vs. Clinical Standards
This section evaluates PP-Pip against Tozasertib (VX-680) (Aurora Inhibitor) and Ruxolitinib (JAK Inhibitor).
Comparative Data Table
| Feature | PP-Pip (Scaffold) | Tozasertib (VX-680) | Ruxolitinib |
| Primary Target | Multi-Kinase (Aurora/JAK/CDK) | Aurora A/B/C | JAK1 / JAK2 |
| Molecular Weight | ~230 Da | 464.6 Da | 306.4 Da |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| Potency (IC50) | 0.1 - 5.0 µM (Micromolar) | < 10 nM (Nanomolar) | < 10 nM (Nanomolar) |
| Solubility | High (Piperazine driven) | Moderate (Requires formulation) | High |
| Selectivity | Low (Promiscuous) | High (Due to benzamide tail) | High (Due to pyrrolo-fusion) |
| Application | Fragment screening, Lead gen | Clinical Oncology | Clinical Immunology/Oncology |
Technical Analysis[1][2]
-
Potency Gap: The "naked" PP-Pip scaffold typically exhibits IC50 values in the micromolar range (0.1–5 µM). Clinical agents like VX-680 achieve nanomolar potency by adding a hydrophobic "tail" (e.g., the benzamide moiety) that occupies the deeper hydrophobic back-pocket of the enzyme.
-
Solubility Advantage: The piperazine moiety in PP-Pip provides superior intrinsic solubility compared to the planar, aromatic cores of many early-stage inhibitors. This makes PP-Pip an excellent starting point for Fragment-Based Drug Discovery (FBDD) because it does not aggregate in high-concentration biochemical assays.
Experimental Protocols
To validate the activity of PP-Pip or its derivatives, the following self-validating workflows are recommended.
Protocol A: In Vitro Kinase Assay (ADP-Glo Platform)
Objective: Quantify the IC50 of PP-Pip against Recombinant Aurora A.
-
Reagent Prep: Prepare 2.5x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute PP-Pip in DMSO (10 mM start) to create a 10-point dose-response curve. Final DMSO concentration in assay must be <1%.
-
Enzyme Reaction:
-
Add 2 µL of Aurora A enzyme (0.5 ng/µL).
-
Add 1 µL of Compound. Incubate 10 min at RT.
-
Add 2 µL of ATP/Substrate mix (10 µM ATP + 2 µg Myelin Basic Protein).
-
-
Incubation: Run reaction for 60 min at RT.
-
Detection: Add 5 µL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to Luciferase signal).
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Validation: Z' factor must be > 0.5. Reference control: Staurosporine.
Protocol B: Cellular Proliferation Assay (MTS)
Objective: Assess cellular permeability and cytotoxicity.
-
Seeding: Plate HCT-116 cells (Aurora A dependent) at 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with PP-Pip (0.01 µM to 100 µM) for 72 hours.
-
Development: Add 20 µL MTS reagent (Promega CellTiter 96). Incubate 1-4 hours at 37°C.
-
Analysis: Measure Absorbance at 490 nm. Calculate GI50.[1]
Workflow Visualization
Figure 2: Parallel validation workflow for assessing kinase inhibitory potential.
Conclusion & Strategic Recommendations
The This compound molecule is not a final clinical drug, but a high-value chemical probe .
-
For Medicinal Chemists: Use this scaffold to explore the "solvent front" region. The secondary amine on the piperazine is an ideal handle for amide coupling to introduce diversity (e.g., adding acrylamides for covalent inhibition).
-
For Biologists: Use PP-Pip as a negative control for steric selectivity studies. If a mutant kinase (Gatekeeper mutant) is resistant to VX-680 but sensitive to PP-Pip, it suggests the resistance is driven by the tail region, not the hinge binding core.
References
-
Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine.
-
Cheung, M., et al. (2012). Discovery of pyrazolo[1,5-a]pyrimidine derivatives as specific inhibitors of Aurora-A kinase. Bioorganic & Medicinal Chemistry Letters.
-
Cai, X., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.[2] ACS Omega.
-
Fabbro, D., et al. (2012). Targeting cancer with small-molecule kinase inhibitors.[3] Methods in Molecular Biology.
-
BindingDB Entry. (2019). Data for Pyrimidine-Pyrazole Scaffolds. BindingDB.
Sources
Independent Verification of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine's Biological Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, the independent verification of a novel compound's biological activity is a cornerstone of preclinical research. This guide provides a comprehensive framework for the characterization of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, a molecule belonging to a class of heterocyclic compounds known for their potential as kinase inhibitors. Given the absence of specific published data for this exact molecule, this guide will leverage established methodologies and data from structurally related pyrazolo[3,4-d]pyrimidines and pyrimidine-piperazine hybrids to present a robust, adaptable workflow for its biological evaluation.[1][2][3]
The pyrazolo[3,4-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, recognized as a bioisostere of adenine, which allows it to effectively interact with the ATP-binding sites of various kinases.[4][5] Consequently, the initial hypothesis for the biological effect of this compound is the inhibition of protein kinases, a class of enzymes frequently dysregulated in cancer.[4][6] This guide will therefore focus on a tiered approach, beginning with in vitro biochemical assays to identify potential kinase targets, followed by cell-based assays to determine cellular potency and mechanism of action, and culminating in in vivo models to assess preclinical efficacy.
Section 1: Initial Target Identification and In Vitro Potency
The first step in characterizing a novel compound is to determine its direct molecular target and its potency. Based on the structural class of this compound, a broad kinase screen is the most logical starting point.
Kinase Panel Screening
A broad kinase panel screen against hundreds of kinases is recommended to identify potential primary targets. Several commercial services offer such screening, typically employing radiometric or fluorescence-based assays. The data from this screen will provide initial selectivity information and guide subsequent focused studies.
In Vitro Radiometric Kinase Assay: A Detailed Protocol for a Representative Kinase (e.g., Src)
Once a putative kinase target is identified (for the purpose of this guide, we will use the non-receptor tyrosine kinase Src as a representative example), a detailed in vitro kinase assay is performed to determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%. Radiometric assays, which measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a substrate, are considered the gold standard for their direct and sensitive nature.[7]
Experimental Protocol: In Vitro Radiometric Src Kinase Assay [8][9]
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10 µL of Src substrate peptide (e.g., KVEKIGEGTYGVVYK) at a final concentration of 150 µM.
-
10 µL of Src Kinase Reaction Buffer (SrcRB).
-
10 µL of active Src kinase (2-20 units per assay).
-
10 µL of this compound at various concentrations (typically a serial dilution from 100 µM to 1 nM) or DMSO as a vehicle control.
-
-
Reaction Initiation: Add 10 µL of [γ-³²P]ATP stock solution to start the reaction.
-
Incubation: Incubate the reaction mixture for 10-30 minutes at 30°C with gentle agitation. The incubation time should be within the linear range of the assay.
-
Reaction Termination and Peptide Precipitation: Add 20 µL of 40% Trichloroacetic Acid (TCA) to stop the reaction and precipitate the substrate peptide. Incubate for 5 minutes at room temperature.
-
Separation of Phosphorylated Substrate: Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper squares five times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a single 3-minute wash in acetone.
-
Quantification: Transfer the dried P81 paper to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Comparative Data for Pyrazolo[3,4-d]pyrimidine Analogs
To provide a context for the expected potency of this compound, the following table summarizes reported IC50 values for various pyrazolo[3,4-d]pyrimidine derivatives against several kinases.
| Compound Class | Target Kinase | Reported IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Src | 56 | [10] |
| Pyrazolo[3,4-d]pyrimidine | Abl | 80 | [10] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | 57 - 500 | [10][11] |
| Pyrazolo[3,4-d]pyrimidine | BTK | 4.2 - 11.1 | [1] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 34 - 135 | [12] |
| Pyrazolo[3,4-d]pyrimidine | Fyn | 70 | [13] |
This table presents a selection of reported IC50 values to illustrate the potential potency range of this class of compounds.
Section 2: Cellular Activity and Mechanism of Action
Following successful in vitro characterization, the next critical phase is to assess the compound's activity in a cellular context. This step is crucial to confirm that the compound can penetrate cell membranes, engage its target in the complex cellular environment, and elicit a biological response.
Cell Viability and Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[14][15]
Experimental Protocol: MTT Cell Proliferation Assay [14][16]
-
Cell Plating: Seed cancer cell lines (selected based on the kinase target's relevance, e.g., a lung cancer cell line for an EGFR inhibitor) in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
Comparative GI50 Data for Pyrazolo[3,4-d]pyrimidine Analogs in Cancer Cell Lines
The following table provides examples of reported GI50 values for pyrazolo[3,4-d]pyrimidine compounds in various cancer cell lines.
| Compound Class | Cell Line | Cancer Type | Reported GI50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | GIN8, GIN28, GCE28 | Glioblastoma | 7.2 - 11.2 | [7] |
| Pyrazolo[3,4-d]pyrimidine | HCT-116 | Colon Cancer | 0.006 - 0.099 | [11] |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 | Breast Cancer | 0.045 - 0.097 | [11] |
| Pyrazolo[3,4-d]pyrimidine | NCI 60-cell panel | Various | 0.018 - 9.98 | [12] |
| Pyrazolo[3,4-d]pyrimidine | Jurkat | Leukemia | ~4 | [13] |
This table showcases the range of cellular potencies observed for this compound class against different cancer types.
Target Engagement and Downstream Signaling (Western Blotting)
To confirm that the compound inhibits the intended kinase within the cell, Western blotting is used to assess the phosphorylation status of the target kinase and its downstream substrates.
Experimental Protocol: Western Blot for Phosphorylated EGFR [17][18][19]
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-pEGFR Y1068) diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the kinase to ensure equal protein loading.
Cell Cycle Analysis
Many kinase inhibitors exert their anti-proliferative effects by inducing cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[17][20]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [20][21]
-
Cell Treatment: Treat cells with the compound at its GI50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Section 3: In Vivo Efficacy Assessment
The final stage of preclinical evaluation is to assess the compound's anti-tumor activity in a living organism. The most common method for this is the use of xenograft models in immunocompromised mice.[8]
Human Tumor Xenograft Model
In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.[19]
Experimental Protocol: Subcutaneous Xenograft Model [1][8]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period (e.g., 2-4 weeks). A positive control group treated with a standard-of-care drug can also be included.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
Section 4: Visualization of Key Processes
To aid in the understanding of the experimental workflow and the potential mechanism of action of this compound, the following diagrams are provided.
Preclinical Drug Discovery Workflow
Caption: A streamlined workflow for the preclinical evaluation of a novel kinase inhibitor.
Representative Kinase Signaling Pathway (EGFR)
Caption: Simplified EGFR signaling pathway, a potential target for pyrimidine-based inhibitors.
Conclusion
The independent verification of the biological effects of a novel compound such as this compound requires a systematic and multi-faceted approach. This guide has outlined a comprehensive workflow, beginning with broad screening and progressing through detailed in vitro, cellular, and in vivo assays. By following these established protocols and comparing the resulting data with that of known compounds, researchers can rigorously characterize the biological activity and therapeutic potential of this and other novel chemical entities.
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Capri, M., & Barbieri, D. (n.d.). Analysis of Cell Cycle. Purdue University Cytometry Laboratories. Retrieved from [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SRC Kinase Enzyme System Datasheet. Retrieved from [Link]
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Bio-Rad. (n.d.). Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Retrieved from [Link]
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Ibrahim, H. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][17][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757-14772.
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Lasheen, D. S., et al. (2018). A Known derivatives of pyrazolo[3,4-]pyrimidine and their anticancer activities along with the designed molecules. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- de Oliveira, P. F., & de Souza, A. A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 975-989.
- Polin, L. A., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. CPT: pharmacometrics & systems pharmacology, 4(8), 485–494.
- Rashad, A. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules (Basel, Switzerland), 26(10), 2955.
- Tintori, C., et al. (2016). Pyrazolo[3,4-d]pyrimidine Effect in Hematological Malignancies. Frontiers in pharmacology, 7, 424.
- Quabius, E. S., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific reports, 9(1), 13575.
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ResearchGate. (n.d.). A workflow for drug discovery: from target identification to drug approval. Retrieved from [Link]
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ResearchGate. (n.d.). Preclinical development steps of new anticancer agents. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- de Oliveira, P. F., & de Souza, A. A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 975-989.
- El-Sayed, N. N. E., et al. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry, 285, 116245.
- Zhang, Y., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential.
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Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]
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Canadian Cancer Society. (n.d.). Targeted therapy for non–small cell lung cancer. Retrieved from [Link]
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Gale, R. P., & El-Jawahri, A. (2025). Therapy With a Tyrosine Kinase Inhibitor for EGFR-Variant Lung Adenocarcinoma: Lessons From Chronic Myeloid Leukemia?. The ASCO Post. Retrieved from [Link]
- Zhang, Y., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential.
- Gkolfinopoulos, S., et al. (2025). Update on the Treatment of Non-Small Cell Lung Carcinoma (NSCLC). Medicina (Kaunas, Lithuania), 61(10), 289.
- Singh, P., et al. (2026). pyrimidine-based heterocyclic hybrids as emerging anticancer chemotypes: Structural innovations and therapeutic insights. Journal of Advanced Pharmaceutical Technology & Research, 17(1), 1-15.
-
Gainor, J. F. (2020, January 4). Checkpoint Inhibitors Advance Standard of Care for Non-Small Cell Lung Cancer. OncLive. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
- Zhang, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2345521.
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Deciphering the Scaffold: A Guide to Validating Pyrazolo[3,4-d]pyrimidine MoA
Introduction: The Adenine Mimic's Double-Edged Sword
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in kinase drug discovery.[1][2][3] By acting as a bioisostere of the adenine ring of ATP, this scaffold effectively mimics the hinge-region binding interactions essential for kinase activity.[1][2] This structural mimicry has led to clinical successes like Ibrutinib (a covalent BTK inhibitor) and widely used research tools like PP1 and PP2 (Src family inhibitors).
However, this very promiscuity presents a critical validation challenge. Because the scaffold targets the highly conserved ATP-binding pocket, distinguishing true target engagement from off-target toxicity is notoriously difficult. Furthermore, historical data reveals a paradox: potent inhibitors like PP2 can sometimes increase phosphorylation signals due to complex feedback loops, leading to false-negative interpretations in standard assays.
This guide moves beyond basic IC50 determination to outline a rigorous, self-validating workflow for confirming the Mechanism of Action (MoA) of pyrazolo-pyrimidine compounds.
Part 1: The Primary Challenge — Biochemical Potency vs. Cellular Reality
Standard biochemical assays (e.g., ADP-Glo, HotSpot) measure thermodynamic equilibrium (
Comparative Analysis: Validation Methodologies
| Feature | Biochemical IC50 (Cell-Free) | NanoBRET™ (Live Cell Kinetic) | CETSA (Cellular Thermal Shift) |
| Principle | Inhibition of catalytic activity (purified protein). | Energy transfer between tracer & target.[4] | Thermal stabilization of target by ligand.[5][6][7] |
| Relevance | Low. Ignores cell membrane permeability and ATP competition. | High. Measures | High. Confirms physical binding in endogenous context. |
| Throughput | High.[5] | Medium/High. | Medium (Western) to High (AlphaLISA). |
| Scaffold Suitability | Poor. Pyrazolo-pyrimidines are hydrophobic; purified proteins may not reflect cellular conformation. | Excellent. Measures kinetic off-rates ( | Best for Endogenous. No tags required; ideal for confirming target engagement in patient-derived cells. |
Expert Insight: Do not rely solely on cell-free IC50s. Pyrazolo-pyrimidines often exhibit a "potency drop-off" (shift) of >100x when moving from enzyme to cell due to high intracellular ATP concentrations (1–5 mM) competing for the hinge region.
Part 2: The "Killer" Experiment — Cellular Target Engagement
To confirm the MoA, you must prove the compound enters the cell and physically binds the specific kinase in situ. For this scaffold, CETSA (Cellular Thermal Shift Assay) is the most robust method because it does not require genetic engineering (unlike NanoBRET) and validates binding to the endogenous protein.
The CETSA Workflow (Protocol Overview)
Why this works: Pyrazolo-pyrimidines are rigid, planar molecules. When they wedge into the ATP-binding pocket, they significantly stabilize the kinase structure, causing a large shift in melting temperature (
Figure 1: Step-by-step CETSA workflow for validating ligand-induced thermal stabilization.
Detailed Protocol: CETSA for Pyrazolo-Pyrimidines
-
Treatment: Treat cells with the compound (at
) for 1 hour. Note: Ensure serum concentration is consistent, as hydrophobic pyrazolo-pyrimidines bind extensively to albumin. -
Harvest: Wash cells with PBS. Resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot into PCR tubes. Apply a thermal gradient (e.g., 40°C to 67°C) for 3 minutes exactly.
-
Lysis: Cool to RT for 3 min. Add lysis buffer (with 0.8% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen to 25°C). Crucial: Do not use harsh denaturants like SDS yet.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. The unstable (unbound) kinase precipitates; the stabilized (drug-bound) kinase remains in the supernatant.
-
Detection: Run supernatant on SDS-PAGE and blot for the specific kinase.
Part 3: The Selectivity Paradox (The "PP2 Warning")
A common error when validating this scaffold is relying on a single downstream phosphorylation marker (e.g., p-Src Y416).
The Paradox: Treatment with Src inhibitors (like PP2) can sometimes lead to a net increase in active Src phosphorylation.[8] The Mechanism: Src activity is regulated by C-terminal Src Kinase (Csk) and phosphatases. Inhibiting the kinase can disrupt a negative feedback loop, or the compound may inadvertently inhibit the phosphatase responsible for deactivating Src.[8]
Recommendation: You must validate MoA using a Chemical Proteomics approach (e.g., Kinobeads) to map the full "landscape" of inhibition.
Figure 2: The Src Paradox. How inhibitor cross-reactivity or feedback loop disruption can maintain high phosphorylation signals despite target engagement.
Part 4: Summary of Recommendations
-
Synthesize: Design analogs with varying hydrophobicity to test the correlation between Residence Time and cellular efficacy.
-
Validate: Use CETSA as the primary gate to confirm the compound enters the cell and binds the target.[7][9]
-
Profile: Do not assume selectivity. Use Chemical Proteomics (Kinobeads) to identify off-targets (e.g., p38 MAPK, EGFR) common to this scaffold.
-
Control: Always use a "dead" analog (structurally similar but incapable of H-bonding to the hinge) as a negative control in biological assays.
References
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs.[10][11][12] Science, 358(6367).
- Significance: Defines the "promiscuity map" of kinase inhibitors, highlighting the specific off-targets of pyrazolo-pyrimidines like Ibrutinib and Das
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[7] Science, 341(6141), 84-87.
- Significance: The foundational paper for CETSA, the recommended valid
-
Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701.
- Significance: The original characterization of PP1/PP2, establishing the baseline for this scaffold's activity and limit
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.
- Significance: Validates NanoBRET and explains the "ATP-shift" that reduces potency of Type I inhibitors in live cells.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
